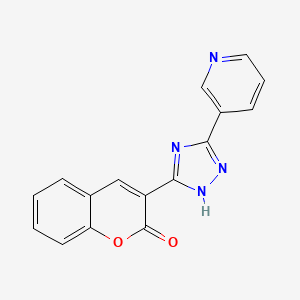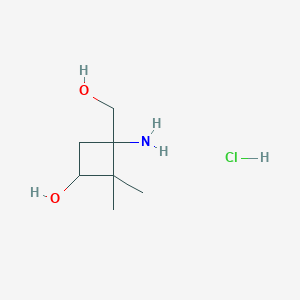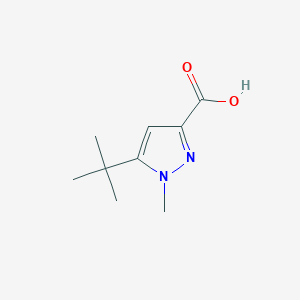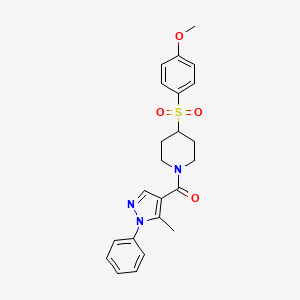
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-propylpentanamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . The molecule also contains methoxyphenyl and methylamino groups, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Similar compounds have been found to form intermolecular hydrogen bonds, contributing to the stability of the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the thiadiazole ring, methoxyphenyl group, and methylamino group could potentially allow for a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds have been found to have a density of 1.1±0.1 g/cm³, a boiling point of 297.3±25.0 °C at 760 mmHg, and a flash point of 133.6±23.2 °C .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Photosensitization for Cancer Treatment : Research on similar thiadiazole derivatives has shown their potential in photodynamic therapy, particularly in generating singlet oxygen, a key factor in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Potential Against Cancer Cell Lines : Thiadiazole derivatives have been evaluated for their anticancer activities against various human tumor cell lines. For example, certain derivatives showed significant inhibitory effects on MCF-7, K562, HeLa, and PC-3 cancer cell lines (Tiwari et al., 2016).
Antimicrobial Applications
- Antimicrobial and Antifungal Properties : Some thiadiazole derivatives, including those similar to the queried compound, have demonstrated moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Molecular and Structural Studies
- Molecular Docking and Structural Analysis : Thiadiazole derivatives have been subject to molecular modeling and receptor docking experiments, indicating their potential in binding to specific receptors or enzymes, which could be useful in drug design (Jung et al., 2004).
Antibacterial and Antifungal Activity
- Synthesis for Biological Activities : The synthesis of various thiadiazole derivatives, including their potential as antibacterial and antifungal agents, has been widely studied. These compounds are evaluated for their therapeutic effects in pathological conditions such as inflammation, pain, or hypertension (Ameen & Qasir, 2017).
Antioxidant and Anticancer Potency
- Novel Derivatives for Antioxidant and Anticancer Activities : Some novel derivatives of thiadiazole compounds have been synthesized and tested for their antioxidant and anticancer activities, showing promising results in these areas (Tumosienė et al., 2020).
Corrosion Inhibition
- Use in Corrosion Inhibition : Thiadiazole derivatives, particularly those containing methoxyphenyl groups, have been evaluated as corrosion inhibitors for metals like copper, showcasing their potential in materials science applications (Tang et al., 2009).
Wirkmechanismus
In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions. For example, the methoxy group in the compound could potentially enhance its lipophilicity, aiding in cellular uptake .
Eigenschaften
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-7-17(8-6-2)22(29)25-19-11-9-18(10-12-19)23-26-27-24(31-23)28(3)20-13-15-21(30-4)16-14-20/h9-17H,5-8H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBUEDGPHRLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)
![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)



![6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640995.png)


![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)
![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)
